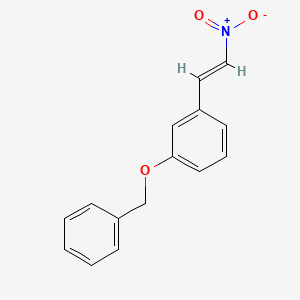

3-Benzyloxy-trans-beta-nitrostyrene

Übersicht

Beschreibung

3-Benzyloxy-trans-beta-nitrostyrene: is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It is a derivative of beta-nitrostyrene, characterized by the presence of a benzyloxy group attached to the aromatic ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Henry Reaction: One common method for synthesizing 3-Benzyloxy-trans-beta-nitrostyrene involves the Henry reaction, where benzaldehyde reacts with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the nitrostyrene derivative .

-

Nitration of Styrene: Another method involves the direct nitration of styrene using nitric oxide. This method is less commonly used due to the harsh reaction conditions required .

Industrial Production Methods:

Industrial production of this compound often relies on the Henry reaction due to its simplicity and efficiency. The reaction is scalable and can be carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Michael Addition Reactions

As a prototypical Michael acceptor, 3-benzyloxy-trans-beta-nitrostyrene undergoes nucleophilic additions to its β-position. This reactivity is exploited in asymmetric organocatalysis and C–C bond-forming reactions:

a. Organocatalyzed asymmetric additions

In the presence of α,β-dipeptide catalysts and thiourea additives, this compound reacts with aldehydes to form chiral adducts with high enantioselectivity (Table 1) .

| Entry | Aldhyde | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Isobutyraldehyde | Peptide 4 | 85 | 94 |

| 2 | Propanal | Peptide 6 | 82 | 91 |

Conditions : Aldehyde (2.75 mmol), this compound (0.5 mmol), 10 mol% catalyst, RT, 24 h .

b. Diethyl malonate additions

Bispidine catalysts enable efficient Michael additions of diethyl malonate, achieving >95% conversion under ambient conditions (Scheme 1) :

textThis compound + Diethyl malonate → Ethyl 2-(3-benzyloxy-4-methoxyphenyl)-3-nitropropionate

Key parameters :

Reductive Cyclization

Nitrostyrene derivatives serve as precursors to heterocycles via reductive processes:

a. Indole synthesis

Under dithionite-mediated reductive cyclization, nitrated analogs form 5,6-disubstituted indoles (Table 2) :

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 4,5-Dihydroxy-2,β-dinitrostyrene | Na₂S₂O₄ (10 eq) | 5,6-Dihydroxyindole | 40–45 |

Conditions :

Cycloaddition Reactions

The electron-deficient double bond participates in [4+2] cycloadditions:

a. Chromene formation

Reaction with salicylaldehyde in the presence of DABCO yields 2-aryl-3-nitro-2H-chromenes (Fig. 1) :

textThis compound + Salicylaldehyde → 2-(3-Benzyloxy-4-methoxyphenyl)-3-nitrochromene

Optimized protocol :

Side Reactions and Stability

a. Oligomerization

Prolonged exposure to bispidine catalysts induces oligomerization via NH-addition to the C=C bond, forming insoluble polymers (Mn ≈ 1,500 Da) .

b. Thermal decomposition

At temperatures >200°C, degradation products include NOₓ gases and phenolic residues, necessitating controlled heating .

Comparative Reactivity

| Reaction Type | 3-Benzyloxy Derivative | 4-Nitrostyrene |

|---|---|---|

| Michael Addition Rate (k) | 1.2 × 10⁻³ L/mol·s | 0.8 × 10⁻³ L/mol·s |

| Reductive Cyclization Yield | 40–45% | 25–30% |

| Thermal Stability (°C) | 128–131 | 98–102 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Benzyloxy-trans-beta-nitrostyrene serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Nucleophilic Substitution : The benzyloxy group can be substituted with other functional groups, allowing for the diversification of chemical structures.

- Reduction Reactions : The nitro group can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium catalysts.

Research has indicated potential biological activities associated with this compound and its derivatives:

- Antimicrobial Properties : Studies have shown that compounds within the β-nitrostyrene family exhibit significant antimicrobial activity against various bacterial strains. For instance, a derivative demonstrated an MIC of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli (Table 1) .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| 128 | Escherichia coli | |

| 32 | Candida albicans |

- Anticancer Activity : Derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Notably, studies on colorectal cancer models revealed that treatment with β-nitrostyrene derivatives led to significant tumor growth reduction in xenograft models.

Material Science

In industrial applications, this compound is being explored for its potential in developing new materials due to its reactivity and ability to form polymers. Its derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various β-nitrostyrene derivatives, including this compound. The results indicated that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies assessed the anticancer effects of this compound derivatives on colorectal cancer cells. The findings demonstrated that these compounds could impair cell cycle progression and induce apoptosis through reactive oxygen species (ROS) pathways, suggesting their potential as chemotherapeutic agents.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| trans-beta-Nitrostyrene | Low | Moderate |

| 4-Benzyloxy-3-methoxy-beta-nitrostyrene | Moderate | Low |

Wirkmechanismus

The mechanism of action of 3-Benzyloxy-trans-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group in the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Beta-Nitrostyrene: A simpler analog without the benzyloxy group.

2-Benzyloxy-trans-beta-nitrostyrene: Another derivative with a different substitution pattern on the aromatic ring.

Uniqueness:

3-Benzyloxy-trans-beta-nitrostyrene is unique due to the presence of the benzyloxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. This structural feature also imparts distinct biological activity, making it a compound of interest in medicinal chemistry and biological research .

Biologische Aktivität

3-Benzyloxy-trans-beta-nitrostyrene is a member of the beta-nitrostyrene family, which has garnered attention for its diverse biological activities. This compound, characterized by the presence of a benzyloxy group, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 255.27 g/mol. The structural characteristics contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.27 g/mol |

| Functional Groups | Nitro, Benzyloxy |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : This compound has been shown to inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in cell signaling pathways. This inhibition can disrupt the proliferation of certain cancer cells and microbial growth .

- Antimicrobial Activity : Research indicates that derivatives of beta-nitrostyrenes, including this compound, exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these activities range from 0.25 to 8 µg/mL .

Biological Activities

Anticancer Properties : Studies have demonstrated that beta-nitrostyrene derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit cell proliferation and induce programmed cell death in breast cancer models .

Antifungal Activity : Some derivatives also exhibit antifungal properties with effective concentrations against clinically significant fungi. The structure-activity relationship suggests that the nitrovinyl side chain is critical for their biological efficacy .

Case Studies

- Antileishmanial Activity : A study evaluated the antileishmanial effects of various beta-nitrostyrene derivatives, revealing that certain compounds exhibited significant activity against Leishmania donovani, with IC50 values indicating potent effects against both promastigotes and intracellular forms .

- SARS-CoV-2 Protease Inhibition : Recent research investigated the potential of beta-nitrostyrene derivatives, including this compound, as inhibitors of the SARS-CoV-2 3CL protease. Molecular docking studies suggested promising binding affinities, indicating potential therapeutic applications in combating COVID-19 .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-[(E)-2-nitroethenyl]-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBMDILDMJAPDU-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24550-32-1 | |

| Record name | 3-Benzyloxy-trans-beta-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.